Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
Overview
Description
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride typically involves the esterification of 2-(piperidin-3-yl)acetic acid with isopropanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Isopropanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may competitively inhibit acetylcholine at cholinergic receptors, thereby modulating neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-(piperidin-4-yl)acetate hydrochloride
- Propan-2-yl 2-(piperidin-2-yl)acetate hydrochloride
- Propan-2-yl 2-(piperidin-3-yl)propanoate hydrochloride
Uniqueness
Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
propan-2-yl 2-piperidin-3-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVHCOLZHHHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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